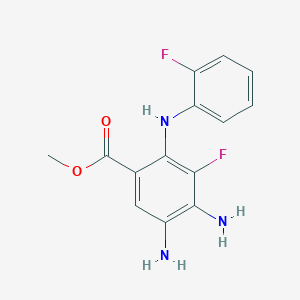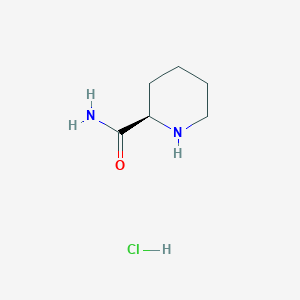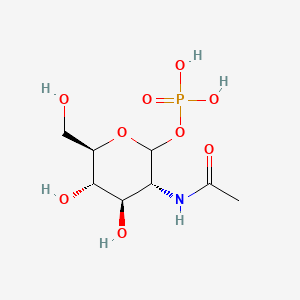
(2S,3S,4R,5R,6R)-4,5-Dihydroxy-3,6-dimethoxytetrahydro-2H-pyran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,4R,5R,6R)-4,5-Dihydroxy-3,6-dimethoxytetrahydro-2H-pyran-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its multiple hydroxyl and methoxy groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5R,6R)-4,5-Dihydroxy-3,6-dimethoxytetrahydro-2H-pyran-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups followed by selective oxidation and methoxylation. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also incorporate green chemistry principles to minimize environmental impact, such as using renewable solvents and reducing waste generation.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S,4R,5R,6R)-4,5-Dihydroxy-3,6-dimethoxytetrahydro-2H-pyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of methoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
(2S,3S,4R,5R,6R)-4,5-Dihydroxy-3,6-dimethoxytetrahydro-2H-pyran-2-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of (2S,3S,4R,5R,6R)-4,5-Dihydroxy-3,6-dimethoxytetrahydro-2H-pyran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and methoxy groups play a crucial role in binding to these targets, modulating their activity and triggering downstream effects in biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: Another ester with similar functional groups but different structural properties.
Sulfur compounds: Share some reactivity patterns but differ significantly in their chemical structure and applications.
Uniqueness
What sets (2S,3S,4R,5R,6R)-4,5-Dihydroxy-3,6-dimethoxytetrahydro-2H-pyran-2-carboxylic acid apart is its specific stereochemistry and the presence of both hydroxyl and methoxy groups, which confer unique reactivity and potential for diverse applications in various scientific fields.
Propiedades
Fórmula molecular |
C8H14O7 |
|---|---|
Peso molecular |
222.19 g/mol |
Nombre IUPAC |
(2S,3S,4R,5R,6R)-4,5-dihydroxy-3,6-dimethoxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C8H14O7/c1-13-5-3(9)4(10)8(14-2)15-6(5)7(11)12/h3-6,8-10H,1-2H3,(H,11,12)/t3-,4-,5+,6+,8-/m1/s1 |
Clave InChI |
BMROTMHSIROAJV-KYGLGHNPSA-N |
SMILES isomérico |
CO[C@H]1[C@@H]([C@H]([C@@H](O[C@@H]1C(=O)O)OC)O)O |
SMILES canónico |
COC1C(C(C(OC1C(=O)O)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B11766363.png)
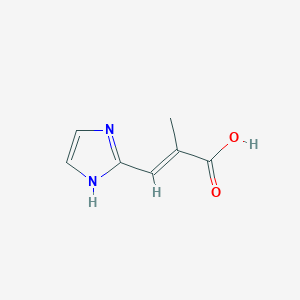
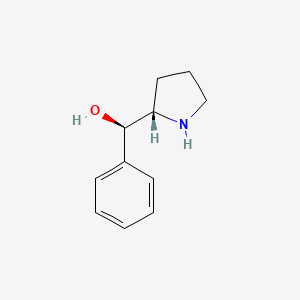
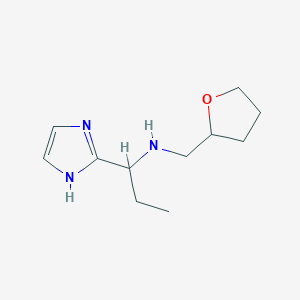

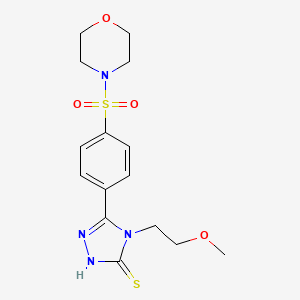
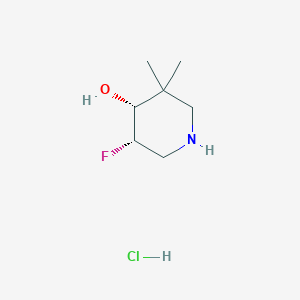
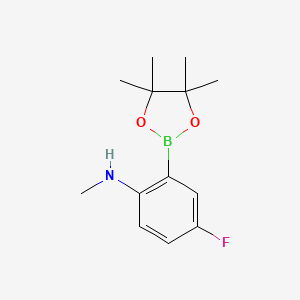
![4-[2,3,5,6-Tetramethyl-4-(pyridin-4-yl)phenyl]pyridine](/img/structure/B11766418.png)


